molecular formula C10H15Cl2N B13765791 N-(2-Chloroethyl)-N-ethylaniline hydrochloride CAS No. 63951-10-0

N-(2-Chloroethyl)-N-ethylaniline hydrochloride

Cat. No.: B13765791
CAS No.: 63951-10-0
M. Wt: 220.14 g/mol
InChI Key: VQUFUMYOMCTLSC-UHFFFAOYSA-N
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Description

N-(2-Chloroethyl)-N-ethylaniline hydrochloride (CAS 63951-10-0) is an organic compound with the molecular formula C10H15Cl2N and a molecular weight of 220.14 g/mol . This compound serves as a versatile alkylating agent and a key synthetic intermediate in specialized organic synthesis. Its primary research application is in the preparation of cationic azo dyes . The reactive 2-chloroethyl group allows this molecule to undergo quaternization reactions with tertiary amines or pyridine derivatives; the resulting quaternary ammonium salts can then be used in azo coupling reactions to yield dyes such as C. I. Basic Red 18, Maxilon Red 2GL, and Yoracryl Red 2G . Researchers value this compound for its role in constructing more complex nitrogen-containing structures. The free base of this compound, N-Ethyl-N-(2-chloroethyl)aniline (CAS 92-49-9), is described as a low-melting colorless solid . Appropriate safety precautions must be observed during handling. The free base is classified as hazardous, with GHS hazard statements H301, H311, and H331 indicating toxicity if swallowed, in contact with skin, or if inhaled . It is corrosive to skin and can cause skin burns . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

63951-10-0

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

IUPAC Name

2-chloroethyl-ethyl-phenylazanium;chloride

InChI

InChI=1S/C10H14ClN.ClH/c1-2-12(9-8-11)10-6-4-3-5-7-10;/h3-7H,2,8-9H2,1H3;1H

InChI Key

VQUFUMYOMCTLSC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CCCl)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Overview

2-Chloroethylamine hydrochloride is a critical intermediate in the synthesis of N-(2-Chloroethyl)-N-ethylaniline hydrochloride. A green and efficient preparation method has been developed using ethanolamine and hydrogen chloride gas, catalyzed by organic acids. This method avoids the use of toxic chlorinating agents like thionyl chloride, reducing environmental pollution and improving product purity and yield.

Detailed Preparation Method

The preparation involves three main steps:

  • Hydrogen chloride absorption by ethanolamine:

    • Ethanolamine is added to a reaction vessel and stirred.
    • Hydrogen chloride gas is introduced at room temperature until the system pH reaches 2-3.
    • The gas flow rate is controlled between 300-500 mL/min, with an aeration time of 45-75 minutes.
    • The outlet gas is passed through an absorption solution (0.1-2 M sodium hydroxide) to neutralize excess HCl.
  • Catalyzed chlorination reaction:

    • An organic acid catalyst (propionic acid, butyric acid, glutaric acid, or adipic acid) is added at a mass ratio of 0.05-0.15 relative to ethanolamine.
    • The reaction mixture is heated to 120-160 °C.
    • Hydrogen chloride gas is reintroduced at 300-500 mL/min.
    • Water generated during the reaction is continuously distilled off.
    • Reaction time ranges from 2 to 5 hours depending on conditions.
  • Isolation and purification:

    • After completion, heating and hydrogen chloride introduction are stopped.
    • The mixture is cooled to room temperature.
    • Absolute ethyl alcohol is added (mass ratio 0.5-1 relative to ethanolamine).
    • The mixture is stirred, filtered under suction, and the solid product is vacuum dried at 50-60 °C for about 5 hours.

Representative Experimental Data

Example Ethanolamine (g) Organic Acid (g) Temp (°C) HCl Flow (mL/min) Reaction Time (h) Yield (%) GC Purity (%)
1 61 9.15 (Adipic) 120 500 4 92.2 99.3
2 61 3.05 (Adipic) 160 300 5 90.5 99.2
3 61 6.1 (Glutaric) 140 500 3.5 89.7 99.2
4 61 None 160 500 5 34.5 85.0

This data demonstrates that the use of organic acid catalysts significantly improves yield and purity compared to the reaction without catalyst.

Synthesis of this compound

While direct detailed synthesis procedures for this compound are less frequently disclosed, the general approach involves the alkylation of ethylaniline with 2-chloroethylamine hydrochloride.

General Synthetic Route

  • Step 1: Preparation of 2-chloroethylamine hydrochloride as described above.
  • Step 2: Reaction of ethylaniline with 2-chloroethylamine hydrochloride or its reactive derivatives under controlled conditions to form N-(2-chloroethyl)-N-ethylaniline.
  • Step 3: Formation of the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid solution.

This approach is consistent with the chemical structure and typical synthetic strategies for such alkylated aniline derivatives.

Analytical and Research Outcomes

  • Purity: Gas chromatography (GC) analysis using SE-54 columns and hydrogen flame ionization detectors consistently shows high purity (above 99%) for 2-chloroethylamine hydrochloride when prepared with organic acid catalysts.
  • Yield: The green synthesis method yields above 89% in optimized conditions, significantly higher than non-catalyzed methods.
  • Environmental Impact: The replacement of thionyl chloride with hydrogen chloride gas and organic acids reduces hazardous byproducts and environmental pollution.
  • Process Conditions: Reaction temperature, catalyst type, and hydrogen chloride flow rate are critical parameters influencing yield and purity.

Summary Table of Preparation Parameters for 2-Chloroethylamine Hydrochloride

Parameter Range/Value Notes
Ethanolamine amount 61 g (1 mol) Starting material
Organic acid catalyst 0.05-0.15 mass ratio to ethanolamine Propionic, butyric, glutaric, adipic acid
HCl gas flow rate (step 1) 300-500 mL/min Until pH 2-3
HCl gas flow rate (step 2) 300-500 mL/min During heating and reaction
Reaction temperature 120-160 °C Heating step
Reaction time 2-5 hours Depending on temperature and catalyst
Drying temperature 50-60 °C under vacuum For final product drying
Yield 89-92% (with catalyst) Without catalyst ~34.5%
Purity (GC) >99% (with catalyst) Without catalyst ~85%

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroethyl group undergoes nucleophilic substitution due to the chloride ion’s role as a leaving group. Key reactions include:

Reaction with Hydroxide Ions :
In aqueous alkaline conditions, hydrolysis produces N-ethyl-N-(2-hydroxyethyl)aniline. This reaction follows an S<sub>N</sub>2 mechanism, with hydroxide attacking the β-carbon of the chloroethyl group .

N 2 Chloroethyl N ethylaniline+OHN Ethyl N 2 hydroxyethyl aniline+Cl\text{N 2 Chloroethyl N ethylaniline}+\text{OH}^-\rightarrow \text{N Ethyl N 2 hydroxyethyl aniline}+\text{Cl}^-

Reactivity with Amines :
Primary or secondary amines displace chloride to form substituted ethylamine derivatives. For example, reaction with piperazine yields N-ethyl-N-(2-piperazinoethyl)aniline .

Reagent Conditions Product Yield Source
PiperazineRoom temperature, EtOHN-Ethyl-N-(2-piperazinoethyl)aniline75%
Sodium thiosulfateReflux, aqueous mediumThioether derivative62%

Cyclization to Aziridinium Ions

Under mild acidic or neutral conditions, the chloroethyl group cyclizes to form a strained aziridinium ion intermediate. This reaction is critical in biological alkylation processes :

N 2 Chloroethyl N ethylanilineAziridinium ion+Cl\text{N 2 Chloroethyl N ethylaniline}\rightarrow \text{Aziridinium ion}+\text{Cl}^-

Key Features :

  • Rate Dependency : Cyclization rate increases with the basicity of the nitrogen atom (pK<sub>a</sub> ~ 2–9) .

  • Biological Relevance : The aziridinium ion alkylates DNA bases (e.g., guanine) via covalent bonding, disrupting replication .

Alkylation of Biological Molecules

The compound acts as a bifunctional alkylating agent, targeting nucleophilic sites in DNA and proteins:

DNA Crosslinking :

  • Forms interstrand crosslinks between guanine residues at N7 positions .

  • Mechanism :

    • Aziridinium ion formation.

    • Nucleophilic attack by DNA base, opening the aziridinium ring.

    • Second alkylation event creates a crosslink.

Protein Modification :
Alkylates cysteine thiols and lysine amines, inhibiting enzyme function.

Oxidation

Reaction with hydrogen peroxide or peracids yields the corresponding N-oxide:

N 2 Chloroethyl N ethylaniline+H2O2N Oxide derivative+H2O\text{N 2 Chloroethyl N ethylaniline}+\text{H}_2\text{O}_2\rightarrow \text{N Oxide derivative}+\text{H}_2\text{O}

Reduction

Lithium aluminum hydride (LiAlH<sub>4</sub>) reduces the chloroethyl group to an ethyl chain, producing N,N-diethylaniline:

N 2 Chloroethyl N ethylaniline+LiAlH4N N Diethylaniline+HCl+Al salts\text{N 2 Chloroethyl N ethylaniline}+\text{LiAlH}_4\rightarrow \text{N N Diethylaniline}+\text{HCl}+\text{Al salts}

Comparative Reactivity with Analogues

Compound Reactivity Biological Activity Source
N,N-Bis(2-chloroethyl)amine hydrochlorideFaster cyclization due to higher basicityStronger DNA crosslinking
Tris(2-chloroethyl)amineThree reactive sites; increased toxicityPotent alkylating agent

Stability and Degradation

  • Hydrolytic Degradation : In aqueous solutions (pH > 7), hydrolysis dominates, forming hydroxyethyl derivatives .

  • Thermal Decomposition : At >150°C, decomposition releases HCl and ethylene .

Scientific Research Applications

Pharmacological Applications

N-(2-Chloroethyl)-N-ethylaniline hydrochloride is recognized for its potential as an alkylating agent. Alkylating agents are crucial in cancer therapy due to their ability to damage DNA, thus inhibiting cancer cell proliferation.

  • Antitumor Activity : Research has indicated that derivatives of N-(2-Chloroethyl)-N-ethylaniline exhibit antitumor properties. For instance, a study demonstrated that certain analogs showed enhanced antitumor activity compared to traditional agents, particularly against L1210 leukemia in murine models .
  • Mechanisms of Action : The compound's mechanism involves the formation of DNA cross-links, which obstructs DNA replication and transcription. This property is shared with other well-known alkylating agents like bendamustine, which has been shown to be effective against various cancers including non-Hodgkin's lymphoma and chronic lymphocytic leukemia .

Analytical Applications

The analytical applications of this compound primarily involve its use in chromatography and mass spectrometry for quality control and impurity analysis.

  • HPLC Techniques : The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been established, utilizing a mobile phase of acetonitrile and water with phosphoric acid for routine analysis. For mass spectrometry compatibility, phosphoric acid can be substituted with formic acid . This method is scalable and suitable for both qualitative and quantitative analyses.
  • Genotoxic Impurity Assessment : In the context of pharmaceutical manufacturing, this compound has been identified as a genotoxic impurity in the production of vortioxetine. A hydrophilic interaction liquid chromatography coupled with mass spectrometry (HILIC–MS) method was validated for its quantification, demonstrating the importance of this compound in ensuring drug safety .

Synthesis and Derivatives

The synthesis of this compound often involves straightforward chemical reactions that yield high purity products suitable for further applications.

  • Synthesis Methods : Various methods have been documented for synthesizing this compound, including the reaction of ethanolamine with hydrogen chloride under mild conditions. This method provides a high yield and purity while minimizing environmental impact by avoiding harmful byproducts .
  • Derivatives and Related Compounds : The compound serves as a precursor for synthesizing other bioactive molecules. Its structural modifications can lead to new compounds with enhanced therapeutic profiles or different mechanisms of action against cancer cells.

Data Tables

Application AreaSpecific Use CaseMethodology/Technique
PharmacologyAntitumor activityIn vivo studies on L1210 leukemia
Analytical ChemistryQuality control in pharmaceutical manufacturingHPLC with mass spectrometry
SynthesisPrecursor for other alkylating agentsReaction of ethanolamine with HCl

Case Studies

  • Antitumor Activity Study :
    • A study evaluated various N-(2-Chloroethyl)-N-ethylaniline derivatives against L1210 leukemia cells, showing that some analogs exhibited superior efficacy compared to standard treatments .
  • Quality Control in Drug Manufacturing :
    • The use of HILIC–MS to detect genotoxic impurities during the production of vortioxetine highlights the critical role of this compound in pharmaceutical quality assurance .

Mechanism of Action

The mechanism of action of N-(2-Chloroethyl)-N-ethylaniline hydrochloride involves its ability to alkylate nucleophilic sites in biological molecules. The chloroethyl group can form covalent bonds with nucleophilic centers, leading to modifications in the structure and function of proteins and nucleic acids. This alkylation can disrupt cellular processes and has been explored for its potential cytotoxic effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural analogs, their molecular properties, and applications:

Compound Name Molecular Formula Substituents Key Applications References
N-(2-Chloroethyl)-N-ethylaniline hydrochloride Not explicitly stated (inferred: C₁₀H₁₅Cl₂N) Ethyl, chloroethyl, aniline Dyestuff intermediates, pharmaceuticals
2-Diisopropylaminoethyl chloride hydrochloride C₈H₁₉Cl₂N Diisopropyl, chloroethyl Surface-active agents, agrochemicals
2-Chloro-N,N-diethylethylamine hydrochloride C₆H₁₅Cl₂N Diethyl, chloroethyl Organic synthesis (amine derivatives)
2-(N,N-Dimethylamino)ethyl chloride hydrochloride C₄H₁₁Cl₂N Dimethyl, chloroethyl Pharmaceuticals (e.g., antihistamines)
Bis(2-chloroethyl)ethylamine hydrochloride C₆H₁₄Cl₃N Ethyl, two chloroethyl groups Chemotherapeutic agents (alkylating agents)

Key Structural Differences :

  • Substituent Effects : The presence of ethyl vs. isopropyl () or dimethyl groups () alters steric hindrance and electronic properties, influencing reactivity. For instance, diisopropyl groups increase hydrophobicity, making the compound more suitable for lipid-soluble applications .
  • Chlorine Position : Bis(2-chloroethyl) derivatives () exhibit enhanced alkylating activity, critical in anticancer drugs like nitrosoureas (e.g., SarCNU in ).

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., 2-chloroethylamine hydrochloride in ) improve water solubility, enabling reactions in aqueous or polar solvents.
  • Reactivity : The chloroethyl group undergoes nucleophilic substitution with amines, thiols, or hydroxyl groups, forming stable bonds. For example, 2-chloroethylisocyanate (used in SarCNU synthesis, ) reacts with sarcosinamide to yield urea derivatives.

Biological Activity

N-(2-Chloroethyl)-N-ethylaniline hydrochloride is a compound of significant interest in pharmacology and toxicology due to its biological activity, particularly its potential as an alkylating agent. This article reviews the biological effects, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is an aromatic amine derivative characterized by the presence of a chloroethyl group, which is known for its reactivity in biological systems. The compound's molecular formula is C10H14ClNC_{10}H_{14}ClN, and it possesses a molecular weight of approximately 187.68 g/mol .

Mechanisms of Biological Activity

The biological activity of this compound primarily stems from its ability to act as an alkylating agent. Alkylating agents are known to form covalent bonds with DNA, leading to various cellular responses including:

  • DNA Damage : The compound induces DNA damage through the formation of DNA adducts, which can lead to mutations and cell death .
  • Oxidative Stress : Exposure to this compound has been shown to increase reactive oxygen species (ROS), contributing to oxidative stress in cells. This oxidative stress can further exacerbate DNA damage and trigger inflammatory pathways .
  • Inflammatory Response : The activation of inflammatory pathways has been observed following exposure to this compound, indicating a potential role in inflammatory diseases .

In Vitro Studies

In vitro studies have demonstrated that this compound can induce significant cytotoxic effects on various cell lines. For example:

  • Cell Line Analysis : Research conducted on mouse skin epidermal JB6 cells showed that treatment with the compound resulted in phosphorylation of H2A.X, a marker for DNA double-strand breaks, indicating substantial DNA damage .
  • Oxidative Damage Assessment : Studies using the alkaline comet assay confirmed that exposure leads to increased levels of oxidative DNA damage, as measured by 8-hydroxydeoxyguanosine levels .

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

  • Skin Injury Model : In a murine model, exposure to the compound resulted in dose-dependent increases in epidermal thickness, inflammatory cell infiltration (including neutrophils and macrophages), and apoptosis within the skin tissue .
  • Histopathological Changes : Histological evaluations revealed significant alterations in skin architecture following exposure, including increased dermal capillary density and signs of inflammation such as mast cell activation .

Case Studies

Several case studies highlight the implications of this compound in clinical and environmental contexts:

  • Cancer Research : Investigations into the antitumor potential of related compounds have shown promising results. For instance, derivatives exhibiting similar alkylating properties have demonstrated efficacy against various cancer cell lines, suggesting potential therapeutic applications for this compound in oncology .
  • Environmental Impact : The degradation pathways of compounds similar to this compound have been studied, revealing their persistence in the environment and potential ecological risks associated with their use as herbicides or industrial chemicals .

Summary Table of Biological Activities

Biological ActivityObservationsReferences
DNA DamageInduction of H2A.X phosphorylation
Oxidative StressIncreased ROS levels and oxidative DNA damage
Inflammatory ResponseActivation of inflammatory pathways
CytotoxicitySignificant cell death in treated cell lines
Histopathological ChangesIncreased epidermal thickness and inflammation

Q & A

Q. What are the established synthesis routes for N-(2-Chloroethyl)-N-ethylaniline hydrochloride?

The compound is typically synthesized via alcohol chlorination of N-ethyl-N-(2-hydroxyethyl)aniline, where thionyl chloride or similar agents replace hydroxyl groups with chlorine . Alternative methods may involve alkylation of N-ethylaniline with 2-chloroethyl derivatives, though yields depend on reaction conditions (e.g., solvent, temperature) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm), ethyl groups (δ 1.0–1.5 ppm), and chloroethyl chains (δ 3.5–4.0 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (m/z ~183.68) confirm the molecular formula (C₁₀H₁₄ClN·HCl) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry in solid-state studies .

Q. What are its primary applications in academic research?

  • Dye intermediates : Used to synthesize cationic dyes like Basic Orange 30:1 and Basic Red 18 via quaternization reactions .
  • Neurochemical agents : Serves as a precursor for neuroactive compounds, analogous to acetylcholine derivatives .

Advanced Research Questions

Q. How can researchers address low yields in multi-step syntheses of this compound?

Low yields (e.g., 2–5% in 11-step routes) often arise from side reactions (e.g., over-alkylation). Strategies include:

  • Catalytic optimization : Using phase-transfer catalysts to enhance selectivity .
  • Purification : Employing column chromatography or recrystallization to isolate the target compound .
  • Reaction monitoring : Real-time HPLC or TLC to track intermediates .

Q. What experimental designs resolve contradictions in reported biological activities?

Discrepancies in bioactivity data (e.g., mutagenicity vs. non-toxicity) require:

  • Dose-response studies : Testing across concentrations (µM–mM) to establish thresholds .
  • Comparative assays : Benchmarking against structurally similar compounds (e.g., DSP-4, a neurotoxin analog) .
  • Mechanistic studies : Using knockout models or enzyme inhibition assays to identify molecular targets .

Q. How does this compound participate in nucleophilic substitution reactions?

The chloroethyl group undergoes Sₙ2 reactions with nucleophiles (e.g., amines, thiols). Key factors include:

  • Steric effects : Bulky substituents on the aromatic ring may hinder reactivity .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Leaving group stability : Chloride’s electronegativity facilitates displacement .

Q. What methodologies assess its stability under varying storage conditions?

  • Thermogravimetric analysis (TGA) : Determines decomposition temperatures (>150°C) .
  • Hygroscopicity tests : Measures moisture uptake in humid environments (e.g., 40–60% RH) .
  • Light exposure studies : UV-Vis spectroscopy monitors photodegradation products .

Q. How is this compound utilized in synthesizing neuroactive agents?

It acts as a precursor for quaternary ammonium compounds (e.g., acetylcholine analogs) via alkylation of tertiary amines. For example:

  • Acetylcholine synthesis : Trimethylamine reacts with ethylene oxide derivatives, followed by acetylation .
  • Neurotoxin analogs : DSP-4 (a noradrenergic neurotoxin) is derived via bromination of the chloroethyl chain .

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